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Cat. No.: B15164467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface science of benzene and

ethylene on various catalytically active metal surfaces. Understanding the adsorption, reaction,

and dynamics of these fundamental molecules at the atomic level is crucial for a wide range of

applications, from industrial catalysis to the development of novel drug delivery systems. This

document summarizes key quantitative data, details common experimental protocols, and

visualizes complex processes to offer a comprehensive resource for professionals in the field.

Quantitative Data Summary
The following tables summarize key quantitative data obtained from surface science studies of

benzene and ethylene on several common catalyst surfaces. This data is essential for

understanding the strength of adsorption, the nature of the chemical bonding, and the energetic

barriers for surface reactions.

Table 1: Adsorption Energies of Benzene and Ethylene on Catalyst Surfaces
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Molecule
Catalyst
Surface

Adsorption
Energy (eV)

Adsorption
Energy
(kJ/mol)

Experimental
Method/Calcul
ation

Benzene Pt(111) 1.57 - 1.91 152 - 184
Microcalorimetry[

1]

Benzene Ni(111) ~2.16 ~208 Calorimetry[2]

Benzene Pd(111) - - -

Benzene Rh(111) - - -

Benzene Cu(111) - - -

Ethylene Pt(111) - - -

Ethylene Ni(111) - - -

Ethylene Pd(111) 1.14 110
Microcalorimetry[

3]

Ethylene Rh(100) - - -

Ethylene Cu(110) - - -

Note: A comprehensive and directly comparable set of adsorption energies across all listed

systems is challenging to compile due to variations in experimental and computational

methods. The provided data represents reported values where available.

Table 2: Vibrational Frequencies of Adsorbed Benzene and Ethylene
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Molecule
Catalyst
Surface

Vibrational
Mode

Frequency
(cm⁻¹)

Technique

Benzene Pd(111)
γ(CH) out-of-

plane bend
~830 HREELS

Benzene Rh(111)
γ(CH) out-of-

plane bend
- HREELS

Benzene Pt(111) Pt-EtO stretch 250 HREELS[4]

Benzene Pt(111) Ring deformation 838 HREELS[4]

Ethylene Pt(111) C-H stretch 2914 RAIRS[5]

Ethylene Pt(111) CH₂ wagging 1100 RAIRS[5]

Ethylene Ni(111) - - -

Ethylene Pd(111) C-H stretch 2914 RAIRS[5]

Ethylene Pd(111) CH₂ wagging 1100 RAIRS[5]

Ethylene Rh(100) - - HREELS

Note: Vibrational frequencies are highly sensitive to adsorption geometry and coverage. The

values presented are representative of common observations.

Table 3: Desorption Temperatures from Temperature Programmed Desorption (TPD)
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Molecule
Catalyst
Surface

Desorption
Peak
Temperature
(K)

Heating Rate
(K/s)

Notes

Benzene Pt(111) ~200 - 500 2-10

Multiple

desorption

states,

decomposition at

higher

temperatures.

Ethylene Pt(111)

112 (reversible),

255, 280

(irreversible)

-

Dehydrogenation

to ethylidyne

occurs.[6]

Ethylene Rh(100)

Broad peak

centered at 155K

(molecular)

5

Majority

decomposes

rather than

desorbing

molecularly.[7][8]

Ethylene Sn/Pt(111)

285 (on Pt), 240

(on p(2x2) alloy),

184 (on

(√3x√3)R30°

alloy)

8.3

Demonstrates

electronic effect

of Sn.[9]

Experimental Protocols
Detailed experimental protocols are critical for reproducing and building upon existing research.

Below are generalized yet detailed methodologies for three key surface science techniques

used to study benzene and ethylene on catalyst surfaces.

Temperature Programmed Desorption (TPD)
Objective: To determine the desorption kinetics and energetics of adsorbates.

Methodology:
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Sample Preparation:

A single crystal of the catalyst material (e.g., Pt(111)) is mounted in an ultra-high vacuum

(UHV) chamber.

The crystal is cleaned by cycles of ion sputtering (e.g., Ar⁺ bombardment) to remove

surface contaminants, followed by annealing at high temperature (e.g., >1000 K) to restore

a well-ordered surface. Surface cleanliness is verified by Auger Electron Spectroscopy

(AES) or X-ray Photoelectron Spectroscopy (XPS).

Adsorption:

The clean crystal is cooled to a low temperature (e.g., 90-150 K) to allow for molecular

adsorption.

Benzene or ethylene gas is introduced into the UHV chamber through a leak valve to a

specific pressure and for a set duration to achieve the desired surface coverage.

Desorption and Detection:

The crystal is then heated at a linear rate, typically between 1 and 10 K/s.[7]

A mass spectrometer, positioned in line-of-sight with the sample surface, monitors the

partial pressure of the desorbing species as a function of temperature.

Data Analysis:

The resulting TPD spectrum (desorption rate vs. temperature) is analyzed. The

temperature at which the desorption rate is maximum (Tₚ) is related to the desorption

energy.

For simple first-order desorption, the Redhead equation can be used to estimate the

desorption energy. More complex analysis can provide information on the order of

desorption and pre-exponential factors.

High-Resolution Electron Energy Loss Spectroscopy
(HREELS)
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Objective: To identify the vibrational modes of adsorbates and determine their bonding

geometry.

Methodology:

Sample and Adsorbate Preparation:

The catalyst single crystal is cleaned and prepared in UHV as described for TPD.

The molecule of interest (benzene or ethylene) is adsorbed on the clean surface at a

controlled temperature and coverage.

HREELS Measurement:

A monochromatic beam of low-energy electrons (typically 1-10 eV) is directed onto the

sample surface.[4]

The inelastically scattered electrons, which have lost energy corresponding to the

vibrational modes of the adsorbate-substrate system, are collected by an electron energy

analyzer.

The energy loss spectrum is recorded, showing peaks at energies corresponding to the

vibrational frequencies of the adsorbed molecules. The resolution is typically around 1-10

meV (8-80 cm⁻¹).[4]

Data Analysis:

The observed vibrational frequencies are compared to gas-phase infrared and Raman

spectra of the molecule, as well as to theoretical calculations (e.g., from Density

Functional Theory).

Shifts in vibrational frequencies upon adsorption provide information about the strength

and nature of the surface chemical bond.

The "surface selection rule" in HREELS states that for dipole scattering, only vibrational

modes with a dynamic dipole moment perpendicular to the surface are strongly observed.

This allows for the determination of the adsorbate's orientation.
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Scanning Tunneling Microscopy (STM)
Objective: To obtain real-space images of adsorbates on a surface with atomic resolution.

Methodology:

Sample Preparation:

The catalyst single crystal is cleaned and prepared in a UHV chamber.

Benzene or ethylene is adsorbed on the surface at a specific temperature and coverage.

For imaging, low coverages are often preferred to visualize individual molecules.

STM Imaging:

A sharp metallic tip (e.g., W or Pt-Ir) is brought within a few angstroms of the sample

surface.

A bias voltage (typically in the range of mV to a few V) is applied between the tip and the

sample.[3]

This results in a quantum mechanical tunneling current between the tip and the sample,

which is exponentially dependent on the tip-sample distance.

The tip is scanned across the surface using piezoelectric actuators. A feedback loop

maintains a constant tunneling current by adjusting the tip's height.

The tip's height variation is recorded as a function of its lateral position, generating a

topographic image of the surface that reflects the local density of electronic states.

Data Analysis:

The STM images reveal the adsorption site, orientation, and ordering of the adsorbed

molecules.

By varying the bias voltage, scanning tunneling spectroscopy (STS) can be performed to

probe the local electronic structure of the adsorbates and the substrate.
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Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the surface

science of benzene and ethylene on catalyst surfaces.

Intermediates
Product

Benzene (ads) C₆H₇ (ads)

+ H (ads)
Ea ≈ 75 kJ/mol

H (ads)

C₆H₈ (ads)

+ H (ads)
Ea ≈ 75 kJ/mol C₆H₉ (ads)

+ H (ads)
Ea ≈ 75 kJ/mol C₆H₁₀ (ads)

+ H (ads)
Ea ≈ 88 kJ/mol C₆H₁₁ (ads)

+ H (ads)
Ea ≈ 104 kJ/mol Cyclohexane (gas)

+ H (ads)
Ea ≈ 88 kJ/mol

(desorbs)

Click to download full resolution via product page

Caption: Reaction pathway for benzene hydrogenation on a Pt(111) surface.[10][11]
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Caption: A typical experimental workflow in a surface science study.
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Visualizes local structure vs. long-range order Suggests bonding geometry to interpret images
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Caption: Logical relationships between key surface science techniques.

Conclusion
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The study of benzene and ethylene on catalyst surfaces provides a rich field of fundamental

research with significant practical implications. By employing a suite of powerful surface-

sensitive techniques, researchers can unravel the intricate details of molecular adsorption,

bonding, and reaction pathways. The quantitative data, experimental protocols, and conceptual

visualizations presented in this guide offer a solid foundation for professionals seeking to

advance their understanding and application of surface science principles. The continued

development of both experimental and theoretical methods promises even deeper insights into

these and other complex interfacial phenomena in the years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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